An In-depth Technical Guide to 3-Bromo-2-fluoro-6-methoxybenzaldehyde
An In-depth Technical Guide to 3-Bromo-2-fluoro-6-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluoro-6-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a reactive aldehyde group, a methoxy moiety, and two halogen atoms (bromine and fluorine) on the benzene ring, makes it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, expected reactivity, and potential applications, with a focus on its utility in pharmaceutical and materials science research. It is important to note that while extensive data exists for structurally related compounds, specific experimental data for 3-Bromo-2-fluoro-6-methoxybenzaldehyde is limited in publicly accessible literature. Therefore, some properties and reaction pathways described herein are based on established chemical principles and data from analogous structures.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical compound is the first step in any research endeavor. 3-Bromo-2-fluoro-6-methoxybenzaldehyde is a distinct molecule with the following identifiers:
| Identifier | Value | Source |
| Chemical Name | 3-Bromo-2-fluoro-6-methoxybenzaldehyde | N/A |
| CAS Number | 1160653-94-0 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [1] |
| SMILES | COC1=C(C=C(Br)C(F)=C1)C=O | [2] |
| InChIKey | ZFSQBXCQHSTLJT-UHFFFAOYSA-N | [2] |
| Property | Predicted/Estimated Value | Basis of Estimation |
| Appearance | White to off-white solid | Analogy with other substituted benzaldehydes[3] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | General solubility of aromatic aldehydes |
| XlogP | 2.1 | Predicted by PubChemLite[2] |
Synthesis of 3-Bromo-2-fluoro-6-methoxybenzaldehyde: A Plausible Approach
A definitive, peer-reviewed synthesis for 3-Bromo-2-fluoro-6-methoxybenzaldehyde is not currently published. However, a logical and efficient synthetic route can be proposed based on established organometallic and aromatic chemistry methodologies. The following multi-step synthesis is a viable approach starting from commercially available 1-bromo-2-fluoro-4-methoxybenzene.
Figure 1: Proposed synthetic workflow for 3-Bromo-2-fluoro-6-methoxybenzaldehyde.
Detailed Experimental Protocol (Proposed)
Step 1: Directed Ortho-metalation of 1-Bromo-2-fluoro-4-methoxybenzene
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium to a solution of diisopropylamine in THF to generate Lithium Diisopropylamide (LDA) in situ.
-
To this LDA solution, add a solution of 1-bromo-2-fluoro-4-methoxybenzene in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the ortho-lithiated intermediate. The methoxy group directs the deprotonation to the C6 position.
Step 2: Formylation
-
While maintaining the temperature at -78 °C, slowly add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature and stir overnight.
Step 3: Workup and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Bromo-2-fluoro-6-methoxybenzaldehyde.
Causality Behind Experimental Choices:
-
Directed Ortho-metalation: The use of LDA, a strong, non-nucleophilic base, is crucial for the selective deprotonation of the aromatic ring. The methoxy group is a powerful ortho-directing group in this reaction, ensuring lithiation at the desired C6 position.
-
Low Temperature: The reaction is conducted at -78 °C to prevent side reactions, such as the decomposition of the organolithium intermediate and potential nucleophilic aromatic substitution.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as organolithium reagents are highly reactive towards water.
-
Electrophilic Quench: DMF serves as the formylating agent, introducing the aldehyde functionality onto the lithiated aromatic ring.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-Bromo-2-fluoro-6-methoxybenzaldehyde is dictated by the interplay of its functional groups.
Figure 2: Reactivity map of 3-Bromo-2-fluoro-6-methoxybenzaldehyde.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of chemical transformations:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: As demonstrated with the related 2-fluoro-3-methoxybenzaldehyde, it is expected to undergo Wittig olefination to form substituted styrenes.[3] This reaction is fundamental for carbon-carbon double bond formation.
-
Schiff Base Formation: Condensation with primary amines will yield Schiff bases (imines). These are important intermediates in the synthesis of various heterocyclic compounds and are used as ligands in coordination chemistry.[4]
Reactions Involving the Aromatic Ring
The halogen substituents provide sites for further functionalization of the aromatic ring:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing substituents.
-
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position, activated by the adjacent electron-withdrawing aldehyde group, can potentially undergo nucleophilic aromatic substitution with strong nucleophiles.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the following are predicted spectroscopic characteristics based on the analysis of similar compounds.[5][6]
¹H NMR Spectroscopy
-
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their relative positions.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons will appear upfield, likely in the range of δ 3.8-4.2 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-CHO): A signal in the highly deshielded region of the spectrum, typically δ 185-195 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the electronegative fluorine and oxygen atoms will show characteristic chemical shifts and C-F coupling.
-
Methoxy Carbon (-OCH₃): A signal in the range of δ 55-65 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.
-
C-O Stretch (Methoxy): A strong band in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption band typically found in the 1000-1400 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.
Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the formyl group (CHO), the methoxy group (OCH₃), and halogen atoms.
Applications in Research and Development
Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of fine chemicals.[5] The specific substitution pattern of 3-Bromo-2-fluoro-6-methoxybenzaldehyde makes it a promising candidate for several applications:
-
Pharmaceutical Synthesis: As a polysubstituted aromatic compound, it can serve as a key fragment in the synthesis of complex active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity, while the other functional groups provide handles for further molecular elaboration.[3][4]
-
Agrochemical Development: The synthesis of novel pesticides and herbicides often relies on halogenated aromatic building blocks.[7][8] The unique combination of substituents in this molecule could be explored for the development of new agrochemicals.
-
Materials Science: Substituted aromatic compounds are precursors to liquid crystals, polymers, and dyes. The specific electronic and steric properties imparted by the substituents could be leveraged in the design of novel materials.[9]
Safety and Handling
No specific safety data sheet (SDS) is available for 3-Bromo-2-fluoro-6-methoxybenzaldehyde. However, based on data for analogous compounds, the following precautions should be taken:
-
Hazard Classification (Inferred): Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Bromo-2-fluoro-6-methoxybenzaldehyde is a valuable, yet underexplored, synthetic building block. Its multifunctionality offers a wide range of possibilities for the synthesis of complex and potentially bioactive molecules. While a lack of direct experimental data necessitates careful extrapolation from related compounds, the foundational principles of organic chemistry provide a solid framework for its synthesis and utilization. Further research into the experimental properties and reactivity of this compound is warranted and will undoubtedly expand its application in various fields of chemical science.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Castillo, R., et al. (2018). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 29(11), 2358-2369. Retrieved from [Link]
- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-2-hydroxybenzaldehyde. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US4036887A - Preparation of 3-bromobenzaldehyde.
- Google Patents. (n.d.). US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof.
-
Lead Sciences. (n.d.). 3-Bromo-2-fluoro-6-methoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). EP3954215A1 - Agrochemical composition with strengthened efficacy.
-
Justia Patents. (n.d.). Patents Assigned to Senju Pharmaceutical Co., Ltd. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methoxybenzaldehyde. PubChem. Retrieved from [Link]
-
Regulations.gov. (2021). US Patent No. 8829195. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-2-fluoro-6-methoxybenzaldehyde. Retrieved from [Link]
Sources
- 1. 3-Bromo-2-fluoro-6-methoxybenzaldehyde - Lead Sciences [lead-sciences.com]
- 2. PubChemLite - 3-bromo-2-fluoro-6-methoxybenzaldehyde (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]
- 3. ossila.com [ossila.com]
- 4. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. scielo.br [scielo.br]
- 7. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]
- 8. EP3954215A1 - Agrochemical composition with strengthened efficacy - Google Patents [patents.google.com]
- 9. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]
